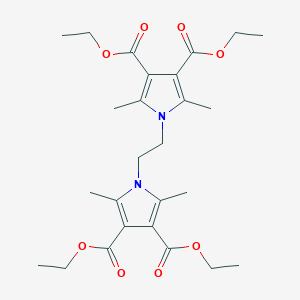
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate), also known as TEDP, is an organic compound that has been used in various scientific research applications. It has been used in a variety of biochemical and physiological studies due to its unique properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) involves the reaction of two molecules of 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester with one molecule of ethylenediamine.
Starting Materials
2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester, ethylenediamine
Reaction
In a round-bottom flask, add 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester (2 eq) and ethylenediamine (1 eq) in anhydrous ethanol., Stir the reaction mixture at room temperature for 12 hours., Heat the reaction mixture to reflux for 24 hours., Allow the reaction mixture to cool to room temperature and filter the precipitated product., Wash the product with cold ethanol and dry under vacuum to obtain Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate).
作用机制
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) works by binding to the active sites of enzymes and proteins, which then alters their structure and function. This binding can either activate or inhibit the enzyme or protein, depending on the concentration of Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate). In addition, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) can also act as an inhibitor of certain metabolic pathways, which can lead to the inhibition of certain gene expression.
生化和生理效应
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes and proteins, which can lead to the inhibition of certain metabolic pathways and gene expression. In addition, it has been shown to have a protective effect against oxidative stress and can act as an antioxidant.
实验室实验的优点和局限性
The main advantage of using Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) in lab experiments is its relative simplicity and ease of synthesis. It is also relatively inexpensive, making it an ideal choice for research applications. However, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) can be toxic in high concentrations, so it is important to use caution when handling it.
未来方向
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has a wide range of potential applications in scientific research. It has been used in the study of enzymes and proteins, metabolic pathways, and gene expression. In addition, it has potential applications in drug development, as it can act as an inhibitor of certain metabolic pathways. Furthermore, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) could be used in the development of novel drugs and therapies, as it has been shown to have a protective effect against oxidative stress. Finally, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) could be used in the development of new materials and catalysts, as it has been shown to have a variety of biochemical and physiological effects.
科学研究应用
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been used in a variety of scientific research applications, such as in the study of enzymes and proteins. It has been used as a model compound to study the structure and function of enzymes, as well as the mechanism of action of various drugs. In addition, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been used in the study of metabolic pathways and the regulation of gene expression.
属性
IUPAC Name |
diethyl 1-[2-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]ethyl]-2,5-dimethylpyrrole-3,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O8/c1-9-33-23(29)19-15(5)27(16(6)20(19)24(30)34-10-2)13-14-28-17(7)21(25(31)35-11-3)22(18(28)8)26(32)36-12-4/h9-14H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSVSMWQRIEQQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCN2C(=C(C(=C2C)C(=O)OCC)C(=O)OCC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
CAS RN |
131970-78-0 |
Source


|
| Record name | Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

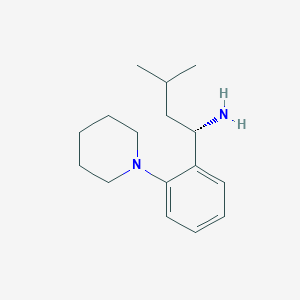
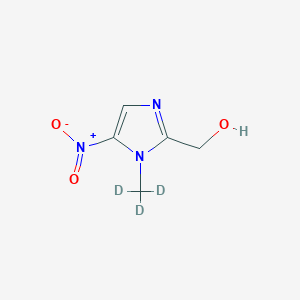
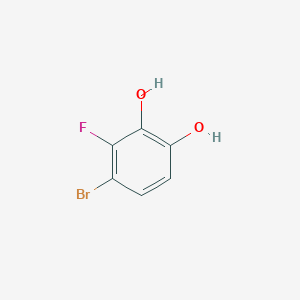
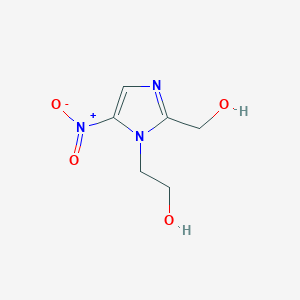
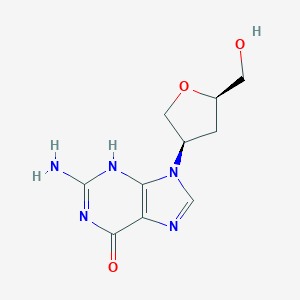
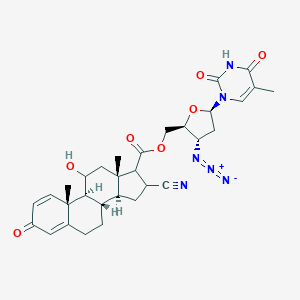
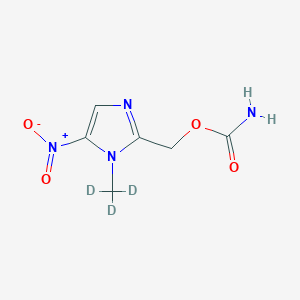
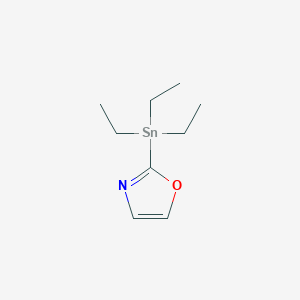
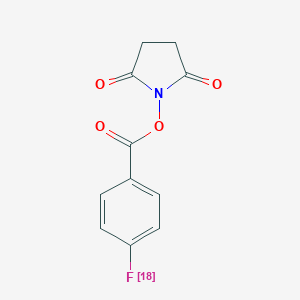
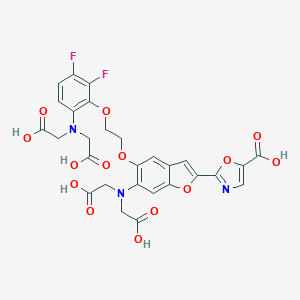
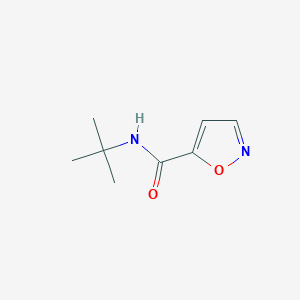
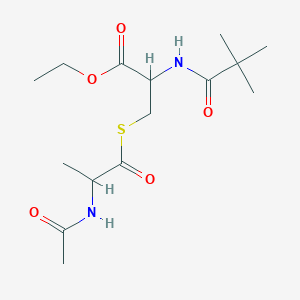
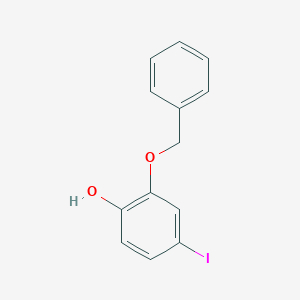
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)